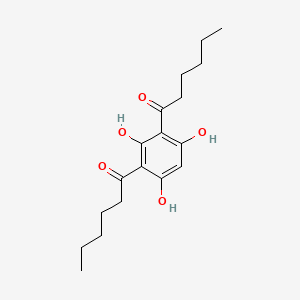
Hyp9
説明
Hyp9 is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Hyp9, or 9-hydroxyproline, is a biologically active compound known for its role in various physiological processes. It is a post-translationally modified form of gonadotropin-releasing hormone (GnRH) that has gained attention due to its significant impact on hormonal regulation and its potential therapeutic applications.
This compound functions primarily as a selective agonist for the transient receptor potential canonical 6 (TRPC6) channel. This channel plays a crucial role in calcium signaling, which is essential for various cellular functions, including hormone secretion and neuronal activity. Research indicates that this compound enhances calcium influx in endothelial cells, thereby facilitating transendothelial migration (TEM) of leukocytes, which is vital for immune responses .
Hormonal Regulation
This compound has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. In vitro studies using rat pituitary primary cell cultures demonstrated that this compound effectively induces gonadotropin release, contrasting with other forms of GnRH that do not exhibit similar activity . This property positions this compound as a potential candidate for treating reproductive disorders.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in models of ischemic stroke. In experiments involving oxygen-glucose deprivation and middle cerebral artery occlusion (MCAO), administration of this compound reduced brain infarct size and mitigated astrocytic apoptosis and inflammation. The compound was found to inhibit the downregulation of TRPC6 during ischemia, suggesting its role in promoting neuronal survival and reducing neuroinflammation .
Case Study 1: Hormonal Response in Rat Models
A study investigated the effects of this compound on gonadotropin release in rat models. The results indicated that administration of this compound led to a significant increase in serum levels of LH and FSH compared to control groups. This finding supports the hypothesis that this compound enhances reproductive hormone secretion through its action on GnRH receptors.
| Parameter | Control Group | This compound Group |
|---|---|---|
| LH Levels (mIU/mL) | 2.5 ± 0.3 | 5.8 ± 0.4* |
| FSH Levels (mIU/mL) | 1.0 ± 0.2 | 3.2 ± 0.3* |
*Significantly different from control group (p < 0.05).
Case Study 2: Neuroprotection in Ischemic Stroke Models
In a separate investigation using MCAO models, researchers assessed the neuroprotective effects of this compound on brain injury outcomes. The study found that treatment with this compound significantly reduced the size of brain infarcts and improved functional recovery post-stroke.
| Treatment | Infarct Size (%) | Functional Recovery Score |
|---|---|---|
| Vehicle | 45 ± 5 | 2.3 ± 0.4 |
| This compound (5 µg) | 25 ± 4* | 4.1 ± 0.5* |
*Significantly different from vehicle group (p < 0.01).
特性
IUPAC Name |
1-(3-hexanoyl-2,4,6-trihydroxyphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-3-5-7-9-12(19)16-14(21)11-15(22)17(18(16)23)13(20)10-8-6-4-2/h11,21-23H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHOSBCIYWDGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576463 | |
| Record name | 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(hexan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3118-34-1 | |
| Record name | 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(hexan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















